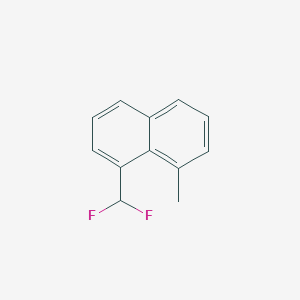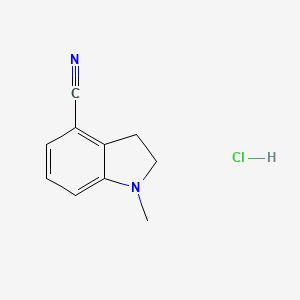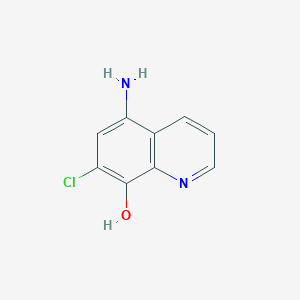
5-Amino-7-chloroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-7-chloroquinolin-8-ol is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring. It is known for its significant biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-7-chloroquinolin-8-ol can be achieved through several methods. One common method involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by treatment with different carbonyl compounds . Another method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to increase the efficiency and yield of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
5-Amino-7-chloroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
科学的研究の応用
5-Amino-7-chloroquinolin-8-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating infections and cancer.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
作用機序
The mechanism of action of 5-Amino-7-chloroquinolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes in microorganisms and cancer cells . The compound’s ability to form complexes with metal ions also contributes to its biological activities.
類似化合物との比較
Similar Compounds
7-Amino-5-chloroquinolin-8-ol: Similar in structure but with different substitution patterns.
5-Chloro-7-aminoquinolin-8-ol: Another isomer with similar biological activities.
8-Hydroxyquinoline: Lacks the amino and chlorine substituents but shares the hydroxyl group.
Uniqueness
5-Amino-7-chloroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, chlorine, and hydroxyl groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC名 |
5-amino-7-chloroquinolin-8-ol |
InChI |
InChI=1S/C9H7ClN2O/c10-6-4-7(11)5-2-1-3-12-8(5)9(6)13/h1-4,13H,11H2 |
InChIキー |
SGTCJELVYQFTNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2N)Cl)O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
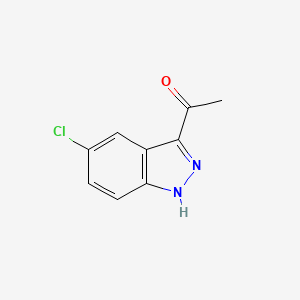
![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11904142.png)
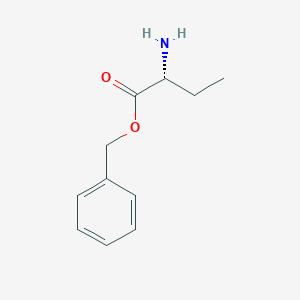
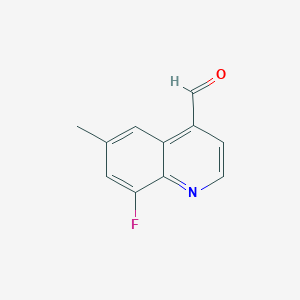

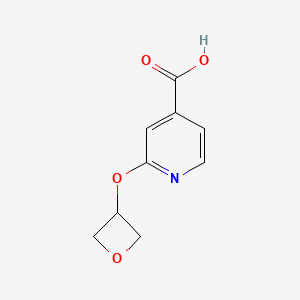
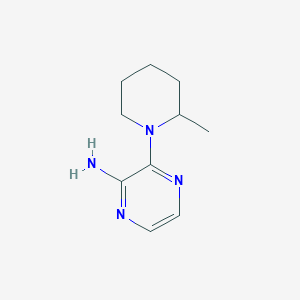
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)
![5-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904180.png)

